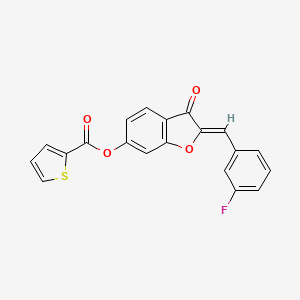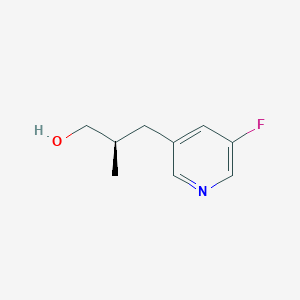
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol, also known as FPM, is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In Additionally, we will list future directions for further research on FPM.
Mechanism of Action
The mechanism of action of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in various reactions. This compound has been found to be an effective chiral auxiliary in the asymmetric hydrogenation of ketones, where it acts as a chiral ligand for the hydrogenation catalyst. Additionally, this compound has been used as a chiral auxiliary in the synthesis of chiral amines, where it acts as a chiral building block for the synthesis of the intermediate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
The main advantage of using (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol in laboratory experiments is its ability to act as a chiral building block for the synthesis of various chiral compounds. This compound has been found to be an effective chiral auxiliary in the asymmetric hydrogenation of ketones and the synthesis of chiral amines. However, the main limitation of using this compound is its high cost, which may limit its use in large-scale synthesis.
Future Directions
There are several future directions for further research on (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol. One potential area of research is the development of more efficient and cost-effective methods for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, more research is needed to determine the biochemical and physiological effects of this compound and its potential toxicity.
Synthesis Methods
The synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a multistep process that involves the use of various reagents and catalysts. The most commonly used method for the synthesis of this compound is the asymmetric reduction of 3-(5-fluoropyridin-3-yl)acetone using chiral catalysts such as (R)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. This method has been reported to yield high enantiomeric excess and high chemical yield.
Scientific Research Applications
(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been found to have potential applications in drug discovery and development due to its ability to act as a chiral building block for the synthesis of various chiral compounds. This compound has been used to synthesize chiral ligands for the asymmetric hydrogenation of ketones, which has been found to be a useful tool in the synthesis of chiral pharmaceuticals. Additionally, this compound has been used as a starting material for the synthesis of chiral amines, which are important intermediates in the synthesis of many bioactive compounds.
properties
IUPAC Name |
(2R)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQZTHQUDQWKA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CN=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide](/img/structure/B2779669.png)
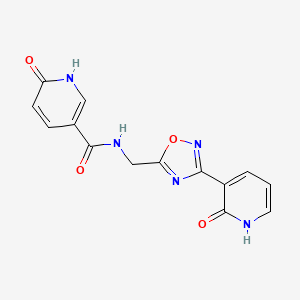
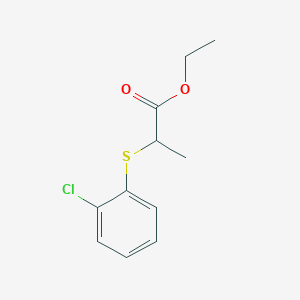
![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)

![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)
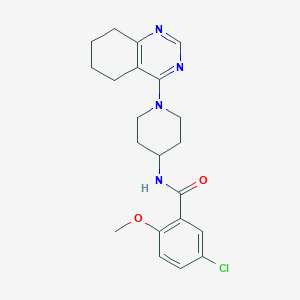

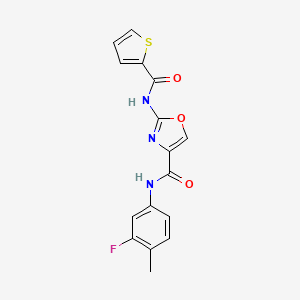
![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)
![2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2779685.png)
